molecular formula C22H38O5 B155336 9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid CAS No. 23452-98-4

9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid

Cat. No. B155336
CAS RN: 23452-98-4
M. Wt: 382.5 g/mol
InChI Key: YMDDELUTDBQEMT-QZCLESEGSA-N
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Description

Synthesis and Biological Properties

The first paper discusses the synthesis of a 9,11-azo-prostanoid, which is a biochemical mimic of prostaglandin endoperoxides PGH2 and PGG2. This compound, referred to as analog III, has been synthesized and exhibits significant biological activity, particularly in inducing platelet aggregation and serotonin release in human platelet-rich plasma. Notably, this analog is approximately seven times more active than PGG2 in stimulating muscle contraction in the isolated rabbit aorta strip. The stability and potency of this azo analog suggest its potential utility in future research on prostaglandin endoperoxides .

Biosynthesis of Prostaglandin Derivatives

The second paper focuses on the biosynthesis of a prostaglandin derivative, specifically 9α,15-dihydroxy-11-ketoprost-13-enoic acid. This compound was produced by incubating 8,11,14-eicosatrienoic acid with sheep vesicular gland homogenates. The identification of this new product was confirmed through various spectroscopic methods and mass spectrometry. The study also discusses the biosynthetic pathway, including the retention of the 13d-hydrogen atom during the formation of the isomer, which parallels the biosynthesis of prostaglandin E1. The findings support the role of an endoperoxide intermediate in the biosynthesis of prostaglandins .

Molecular Structure Analysis

Both papers provide insights into the molecular structure of prostaglandin derivatives through the use of spectroscopic techniques. The first paper does not detail the molecular structure of the synthesized azo analog but emphasizes its mimicry of prostaglandin endoperoxides in biological systems . The second paper, however, provides a more detailed analysis of the molecular structure of the biosynthesized compound, including the location of the keto group and the retention of specific hydrogen atoms, which are crucial for understanding the biosynthetic pathway of prostaglandins .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and biosynthesis of the prostaglandin derivatives are complex. The first paper describes the synthesis of the azo analog, which is a powerful mimic of prostaglandin endoperoxides, although specific synthetic steps are not detailed . The second paper outlines the biosynthetic conversion of 8,11,14-eicosatrienoic acid into the prostaglandin derivative, highlighting the retention of hydrogen atoms and the introduction of a keto group at a specific position .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their biological activities and stability. The azo analog described in the first paper is noted for its substantial stability compared to natural prostaglandin endoperoxides, which is a significant physical property that enhances its value for research purposes . The second paper does not explicitly discuss the physical properties of the biosynthesized compound but implies its stability through the successful identification using various analytical techniques .

Scientific Research Applications

Role in Mammalian Reproductive Tissues

Research into prostaglandins within mammalian testis has revealed the presence of similar compounds that play a crucial role in reproductive physiology. A study by Carpenter (1974) identified prostaglandins E1, E2, and F1 in rat testicular tissue, highlighting the essential functions of these compounds in mammalian reproductive organs. These findings suggest the importance of prostaglandins, akin to the 9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid, in reproductive biology and potentially in fertility treatments or contraceptive technologies (Carpenter, 1974).

Synthetic Pathways and Stress Response in Plants

The synthesis of complex prostaglandin-like compounds, including structures similar to the 9-oxo-11R,15S-dihydroxy variant, has been achieved from linolenic acid, indicating potential applications in studying plant stress responses or developing new bioactive compounds. Koch, Hoskovec, and Boland (2002) demonstrated the regioselective functionalization of linolenic acid to produce configurationally pure ketotrienoic acids, showcasing synthetic pathways that might mimic natural stress responses or defense mechanisms in plants (Koch et al., 2002).

Marine Organism Metabolites

In marine biology, the identification of prostaglandins within the gorgonian Plexaura homomalla emphasizes the diverse biological activities and ecological roles of these compounds in marine ecosystems. Light and Samuelsson (1972) identified various prostaglandin derivatives, including ones similar to 9-oxo-11R,15S-dihydroxy variants, suggesting their involvement in coral physiology, potentially affecting coral health, reproduction, or defense mechanisms (Light & Samuelsson, 1972).

Prostaglandin Synthesis Mechanisms

The enzymatic pathways leading to prostaglandin synthesis, including the formation of compounds closely related to the 9-oxo-11R,15S-dihydroxy variant, have been elucidated in detail. Research by Hecker et al. (1987) on thromboxane synthase's role in catalyzing hydroxylations of prostaglandin H2 analogs provides insights into the complex mechanisms of prostaglandin biosynthesis, potentially guiding the development of therapeutic agents targeting these pathways (Hecker et al., 1987).

properties

IUPAC Name

9-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]nonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h14-15,17-19,21,23,25H,2-13,16H2,1H3,(H,26,27)/b15-14+/t17-,18+,19+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDDELUTDBQEMT-QZCLESEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347931
Record name 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid

CAS RN

23452-98-4
Record name 9-{(1R,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-5-oxocyclopentyl}nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid
Reactant of Route 2
9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid
Reactant of Route 3
9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid
Reactant of Route 4
9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid
Reactant of Route 5
9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid
Reactant of Route 6
9-oxo-11R,15S-dihydroxy-1a,1b-dihomo-13E-prostaenoic acid

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